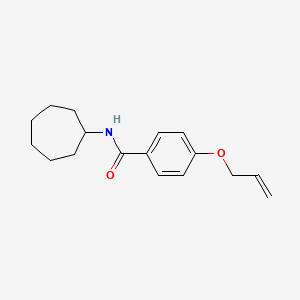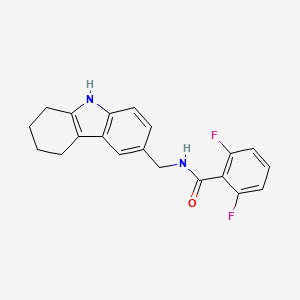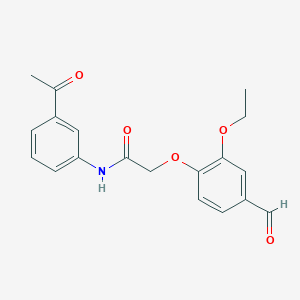![molecular formula C14H14N2O3S B4405323 ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate](/img/structure/B4405323.png)
ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate
Vue d'ensemble
Description
Ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate, also known as TPCA-1, is a small molecule inhibitor that has been developed to target the nuclear factor-kappaB (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, cell proliferation, and apoptosis. Dysregulation of NF-κB has been implicated in many diseases, including cancer, inflammatory disorders, and autoimmune diseases. TPCA-1 has been shown to have potential therapeutic applications in these diseases by inhibiting the NF-κB pathway.
Mécanisme D'action
Ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate acts by inhibiting the activity of the IKKβ kinase, which is a key regulator of the NF-κB pathway. IKKβ phosphorylates the inhibitor of κB (IκB), leading to its degradation and activation of NF-κB. This compound binds to the ATP-binding site of IKKβ, preventing its activity and blocking the NF-κB pathway. This results in reduced expression of genes involved in inflammation, immune response, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also sensitizes cancer cells to chemotherapy and radiation therapy by reducing the expression of anti-apoptotic genes. In inflammatory disorders, this compound reduces inflammation by suppressing the immune response and inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have potential applications in neurodegenerative diseases, such as Alzheimer's disease, by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for the target protein, IKKβ, and a specific mode of action. This compound has also been shown to have low toxicity and good pharmacokinetic properties. However, this compound has some limitations for lab experiments. It is not a selective inhibitor and can also inhibit other kinases, such as IKKα and TBK1. This compound can also have off-target effects, leading to potential side effects.
Orientations Futures
There are several future directions for ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate research. One direction is to develop more selective inhibitors of IKKβ that do not inhibit other kinases. This would reduce potential side effects and increase the specificity of the inhibitor. Another direction is to investigate the potential of this compound in combination therapy with other drugs. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and further studies could investigate the potential of this compound in combination with other drugs. Lastly, further studies could investigate the potential of this compound in other diseases, such as neurodegenerative diseases and metabolic disorders.
Applications De Recherche Scientifique
Ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. This has been demonstrated in several cancer types, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the NF-κB pathway. This has been demonstrated in animal models of rheumatoid arthritis, colitis, and sepsis. This compound has also been shown to have potential applications in autoimmune diseases, such as multiple sclerosis and lupus, by suppressing the immune response.
Propriétés
IUPAC Name |
ethyl N-[3-(thiophene-2-carbonylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-14(18)16-11-6-3-5-10(9-11)15-13(17)12-7-4-8-20-12/h3-9H,2H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKNDIWOIJMZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{3-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4405253.png)
![1-{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405260.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4405269.png)
![3-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405288.png)
![8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4405291.png)
![2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4405300.png)




![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4405343.png)
![4-[2-(2-allyl-6-chlorophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405351.png)